1-Cyclopropyl-4-fluorobenzene
Overview
Description
1-Cyclopropyl-4-fluorobenzene is an organic compound with the molecular formula C₉H₉F It consists of a benzene ring substituted with a cyclopropyl group at the 1-position and a fluorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4-fluorobenzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-4-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Friedel-Crafts Acylation: This reaction introduces an acyl group into the benzene ring using acyl chlorides and a Lewis acid catalyst.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are used under acidic conditions.
Friedel-Crafts Acylation: Acyl chlorides and aluminum chloride (AlCl₃) are commonly used.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.
Friedel-Crafts Acylation: The major products are acylated derivatives of the compound.
Scientific Research Applications
1-Cyclopropyl-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-fluorobenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:
Formation of a Sigma Complex: The electrophile forms a sigma bond with the benzene ring, generating a positively charged intermediate.
Deprotonation: A proton is removed from the intermediate, restoring the aromaticity of the benzene ring.
Comparison with Similar Compounds
1-Cyclopropylbenzene: Lacks the fluorine atom, resulting in different reactivity and properties.
4-Fluorotoluene: Contains a methyl group instead of a cyclopropyl group, affecting its chemical behavior.
1-Cyclopropyl-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity.
Uniqueness: 1-Cyclopropyl-4-fluorobenzene is unique due to the presence of both a cyclopropyl group and a fluorine atom on the benzene ring
Properties
IUPAC Name |
1-cyclopropyl-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBHNCUQFBFMFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571583 | |
Record name | 1-Cyclopropyl-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18511-60-9 | |
Record name | 1-Cyclopropyl-4-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18511-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclopropyl-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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